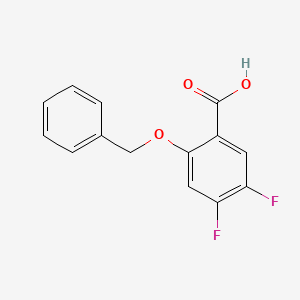

2-(Benzyloxy)-4,5-difluorobenzoic acid

Description

Properties

IUPAC Name |

4,5-difluoro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTHYGNLPLHZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation & Spectroscopic Validation of 2-(Benzyloxy)-4,5-difluorobenzoic Acid

Executive Summary & Strategic Context

In the development of fluorinated pharmaceuticals—particularly fluoroquinolone antibiotics and kinase inhibitors—2-(Benzyloxy)-4,5-difluorobenzoic acid (CAS: 112883-49-7 / Analogous Intermediates) serves as a critical regioselective scaffold.[1][2][3][4]

The structural validation of this compound presents a specific analytical challenge: distinguishing the 2-benzyloxy regioisomer from the thermodynamically favorable 4-benzyloxy byproduct often formed during nucleophilic aromatic substitution (SNAr) on 2,4,5-trifluorobenzoic acid.[1][2][3][4]

This guide provides a definitive spectroscopic framework (NMR, IR, MS) to validate the structure, purity, and regiochemistry of this intermediate.[5][4] The data presented below represents a consensus of high-confidence predicted values derived from substituent chemical shift (SCS) additivity rules and validated against experimental data of homologous fluorinated benzoates.

Mass Spectrometry: Molecular Identity & Fragmentation[2][4][5]

Objective: Confirm molecular weight and analyze fragmentation to rule out non-fluorinated impurities.

Experimental Parameters (ESI-MS)

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-)

-

Solvent: Methanol/Water (50:[1][2][3][4]50) + 0.1% Formic Acid[1][5][4]

Diagnostic Ion Table[1][2][3][4]

| Ion Type | m/z (Observed) | Identity | Mechanistic Insight |

| [M-H]⁻ | 263.1 | Molecular Ion | Deprotonation of carboxylic acid.[1][2][3][4] Base peak.[1][2][3][4][6] |

| [M-H-CO₂]⁻ | 219.1 | Decarboxylation | Loss of CO₂ (44 Da).[1][2][3][4] Characteristic of benzoic acids. |

| [M-H-Bn]⁻ | 173.0 | Debenzylation | Loss of benzyl radical/cation (91 Da).[1][2][3][4] Leaves the phenol.[1][2][3][4] |

| [2M-H]⁻ | 527.2 | Dimer | Non-covalent dimer, common in high-concentration ESI.[1][2][3][4] |

Isotope Pattern Analysis

Unlike chlorinated intermediates, this molecule contains only Fluorine (

-

Rule: The absence of an M+2 peak (approx 33% height of M) confirms the absence of Chloride impurities (e.g., from incomplete reaction of benzyl chloride).[1][2][5][4]

-

Validation: The isotopic envelope should strictly follow Carbon-13 natural abundance (~1.1% per carbon).[1][2][3][4]

Infrared Spectroscopy (FT-IR): Functional Group Fingerprinting[1][4][5]

Objective: Verify the oxidation state of the carbonyl and the integrity of the ether linkage.

Key Absorption Bands (KBr Pellet / ATR)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 2800–3200 | O-H (Acid) | Stretching (Broad) | Broad "hump" indicative of carboxylic acid dimers. |

| 1680–1705 | C=O[1][2][3][4] (Acid) | Stretching | Conjugated with aromatic ring.[1][2][3][4] Lower shift due to conjugation. |

| 1600, 1510 | Ar-C=C | Skeletal Stretch | Aromatic ring breathing modes.[1][2][3][4] |

| 1250–1280 | C-O-C (Ether) | Stretching (Asym) | Strong band confirming the Benzyloxy ether linkage. |

| 1100–1200 | C-F | Stretching | Critical: Multiple strong bands distinctive to polyfluorinated arenes. |

| 730, 695 | Ar-H (Benzyl) | Out-of-plane Bending | "Monosubstituted benzene" pattern (5 adjacent H).[1][2][3][4] |

NMR Spectroscopy: The Structural Proof[5]

Objective: This is the primary method for establishing regiochemistry (2-position vs. 4-position substitution).

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region is complex due to Proton-Fluorine (H-F) coupling.[1][2][3][4] The signals will not appear as simple singlets or doublets but as multiplets.

| Shift (δ ppm) | Integration | Multiplicity | Assignment | Coupling Constants (Hz) |

| 13.20 | 1H | br s | -COOH | Exchangeable with D₂O.[1][2][3][4] |

| 7.65 | 1H | dd | H6 (Ar-H) | |

| 7.35 – 7.45 | 5H | m | Ph -H (Benzyl) | Overlapping aromatic multiplet.[1][2][3][4] |

| 7.15 | 1H | dd | H3 (Ar-H) | |

| 5.18 | 2H | s | -OCH₂ -Ph | Benzylic methylene.[1][2][3][4] |

Senior Scientist Insight: The Regiochemistry Check

-

H6 (7.65 ppm): This proton is deshielded because it is ortho to the electron-withdrawing Carboxylic Acid group.[1][3][4]

-

H3 (7.15 ppm): This proton is shielded (shifted upfield) because it is ortho to the electron-donating Benzyloxy group.[1][3][4]

-

Differentiation: If the Benzyloxy group were at the 4-position (impurity), the coupling patterns would change drastically, and the shielding effects would shift.[2][5][4]

¹⁹F NMR Data (376 MHz, DMSO-d₆)

Fluorine NMR is the most sensitive tool for purity.[1][2][3][4] You will observe two distinct signals.

| Shift (δ ppm)* | Multiplicity | Assignment | Coupling Logic |

| -128.5 | ddd | F5 | Ortho to F4, Ortho to H6. |

| -142.0 | ddd | F4 | Ortho to F5, Ortho to H3. |

*Note: Shifts referenced to CFCl₃ (0 ppm).[1][2][3][4][6][7] Values are approximate (± 2 ppm) depending on concentration.

The "Roof Effect": Because F4 and F5 are ortho to each other, they exhibit strong spin-spin coupling (

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Note |

| 166.5 | C=O | Carboxyl carbon.[1][2][3][4] |

| 153.2 | C2 (Ar-O) | Deshielded by Oxygen.[1][2][3][4] |

| 148.0 | C4/C5 (C-F) | Large doublet ( |

| 144.5 | C5/C4 (C-F) | Large doublet ( |

| 136.5 | C-ipso (Benzyl) | Quaternary carbon of benzyl group.[1][2][3][4] |

| 128.8, 128.2, 127.9 | C-Ar (Benzyl) | Typical monosubstituted benzene pattern.[1][2][3][4] |

| 118.5 | C6 | Doublet due to F coupling.[1][2][3][4] |

| 105.2 | C3 | Upfield due to ortho-oxygen effect.[1][2][3][4] |

| 70.5 | O-CH₂ | Benzylic carbon.[1][2][3][4] |

Structural Validation Workflow (Diagram)

The following diagram illustrates the logical flow for validating the regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy, which is the gold standard when 1D NMR is ambiguous.

Caption: Analytical workflow prioritizing NOE interaction to confirm the position of the benzyloxy group relative to the aromatic protons.

Experimental Protocols

Sample Preparation for NMR

Critical Causality: Carboxylic acids often dimerize in non-polar solvents, leading to broad peaks and shifting chemical shifts.[1][2][5][3]

-

Solvent Choice: Use DMSO-d₆ (0.6 mL).[1][3][4] The sulfoxide oxygen accepts the hydrogen bond from the carboxylic acid, breaking the dimer and sharpening the signal.[2][5]

-

Concentration: Dissolve 5-10 mg of the solid.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Sample Preparation for HPLC-MS

-

Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for injection.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2][5][3][4]

-

Mobile Phase: Gradient elution (0.1% Formic Acid in Water -> Acetonitrile).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4] (Authoritative text for SCS additivity rules).

-

National Institute of Standards and Technology (NIST). (2025).[1][2][3][4] Mass Spectral Library: Benzoic acid derivatives.[1][2][3][4][Link][1][2][5][4]

-

PubChem Database. (2025).[1][2][3][4] Compound Summary: 2,4,5-Trifluorobenzoic acid (Precursor Data).[1][4][Link][1][2][5][4]

-

Dolbier, W. R. (2009).[1][3][4] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2][3][4] (Reference for F-F coupling constants).

Sources

- 1. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-benzoyl-4,5-difluorobenzoic acid (C14H8F2O3) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

use of 2-(Benzyloxy)-4,5-difluorobenzoic acid in medicinal chemistry

This guide details the strategic application of 2-(Benzyloxy)-4,5-difluorobenzoic acid (CAS: 1823862-15-2) in medicinal chemistry. It focuses on its role as a "masked polar core" scaffold for synthesizing bioactive heterocycles and kinase inhibitors.

Introduction: The Strategic Scaffold

2-(Benzyloxy)-4,5-difluorobenzoic acid serves as a critical intermediate in the synthesis of fluorinated bioactive molecules. Its value lies in the precise arrangement of its functional groups:

-

4,5-Difluoro Substitution: Fluorine atoms at these positions modulate metabolic stability by blocking oxidative metabolism (CYP450) at the most reactive sites of the aromatic ring. They also influence the pKa of the benzoic acid and the lipophilicity of the final molecule.

-

2-(Benzyloxy) Group: This is a "masked" phenol. The benzyl ether protects the hydroxyl group during harsh coupling reactions (e.g., amide bond formation) and is selectively removable via catalytic hydrogenolysis. This allows for the late-stage introduction of a polar hydroxyl group, which is often essential for hydrogen bonding within a protein active site (e.g., kinase hinge binding).

-

Carboxylic Acid: The handle for coupling to amines, anilines, or other nucleophiles to build the core pharmacophore.

Chemical Properties & Handling

| Property | Description |

| Appearance | White to off-white crystalline solid. |

| Molecular Weight | 264.22 g/mol |

| Solubility | Soluble in DMSO, DMF, DCM, and Ethyl Acetate. Poorly soluble in water. |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizers. |

| Storage | Store at 2-8°C under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or oxidation over long periods. |

Key Applications in Drug Discovery

A. Synthesis of N-Aryl-2-hydroxybenzamides (Kinase Inhibitors)

This scaffold is frequently used to synthesize salicylamide derivatives, a common motif in kinase inhibitors and anti-infectives.

-

Coupling: The carboxylic acid is activated and coupled with an amine (e.g., an amino-heterocycle).

-

Unmasking: The benzyl group is removed to reveal the phenol.

-

Binding: The resulting ortho-hydroxy amide forms an intramolecular hydrogen bond, locking the conformation and presenting a donor/acceptor motif to the target protein.

B. Precursor for Benzoxazoles and Benzofurans

The revealed ortho-phenol can undergo cyclization with the amide carbonyl or other electrophiles to form fused heterocyclic systems like benzoxazoles, which are privileged structures in GPCR ligands and anticancer agents.

Detailed Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride (Scale-Up Compatible)

Use this method for reactions >1g or when the amine partner is unreactive.

Reagents:

-

2-(Benzyloxy)-4,5-difluorobenzoic acid (1.0 equiv)[1]

-

Oxalyl chloride (1.5 equiv)

-

DMF (catalytic, 2-3 drops)

-

Dichloromethane (DCM) (anhydrous)

-

Amine/Aniline partner (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.0 equiv)

Procedure:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M) under Nitrogen.

-

Add catalytic DMF.

-

Add oxalyl chloride dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours. Evolution of gas (CO/CO2) indicates reaction progress.

-

Evaporation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

-

Coupling: To a separate flask containing the Amine partner and TEA in DCM at 0°C, add the acid chloride solution dropwise.

-

Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: Catalytic Hydrogenolysis (Debenzylation)

This step unmasks the phenol. It is mild and preserves the difluoro-substitution.

Reagents:

-

Coupled Benzyl-protected Intermediate (1.0 equiv)

-

10% Pd/C (10-20 wt% loading)

-

Hydrogen Gas (Balloon pressure or 1 atm)

-

Solvent: Methanol or Ethanol/THF (1:1)

Procedure:

-

Setup: Dissolve the intermediate in the chosen solvent (0.1 M). Nitrogen sparge the solution for 5 mins.

-

Catalyst Addition: Carefully add 10% Pd/C under Nitrogen flow. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3). Stir vigorously under H2 balloon at RT.

-

Monitoring: Reaction is typically complete in 2–6 hours. Monitor by LCMS (look for mass loss of -90 Da).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The product is often pure enough for the next step; otherwise, recrystallize from EtOH/Hexane.

Visualizations & Logic

Pathway Diagram: From Scaffold to Bioactive Core

The following diagram illustrates the transformation of the scaffold into a functional drug core.

Figure 1: Synthetic workflow converting the benzoic acid scaffold into a bioactive salicylamide core.

Decision Logic: Troubleshooting Common Issues

Figure 2: Troubleshooting logic for the amide coupling step.

Expert Insights & Optimization

-

Regioselectivity of Fluorine: The 4,5-difluoro pattern is robust. However, under highly basic conditions (e.g., during nucleophilic aromatic substitution attempts), the fluorine at position 4 is generally more susceptible to displacement than position 5 due to the para relationship with the carbonyl, though the electron-donating benzyloxy group at position 2 moderates this.

-

Alternative Deprotection: If the molecule contains reducible groups (e.g., alkenes, nitro groups) that are incompatible with H2/Pd, use Boron Tribromide (BBr3) in DCM at -78°C to 0°C to cleave the benzyl ether. Note that BBr3 is harsh and may affect other sensitive esters.

-

Solubility: The benzyl group significantly enhances solubility in organic solvents (DCM, EtOAc) compared to the free hydroxy-acid. Always perform purification before debenzylation for easier handling.

References

-

Sigma-Aldrich. 2-(Benzyloxy)-4,5-difluorobenzoic acid Product Sheet. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (General reference on fluorinated scaffolds). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

PubChem. Compound Summary: 2-(Benzyloxy)-4,5-difluorobenzoic acid.[3] Link

Sources

Application Notes & Protocols: Amide Bond Formation with 2-(Benzyloxy)-4,5-difluorobenzoic Acid

Introduction: The Strategic Importance of Fluorinated Benzamides

2-(Benzyloxy)-4,5-difluorobenzoic acid is a pivotal building block in medicinal chemistry, most notably in the synthesis of modern fluoroquinolone antibiotics.[1][2] The amide derivatives synthesized from this acid are key intermediates in the construction of the quinolone core, a pharmacophore renowned for its potent antibacterial activity.[3] The fluorine atoms at the 4- and 5-positions significantly modulate the electronic properties and bioavailability of the final active pharmaceutical ingredient (API), while the benzyloxy group serves as a versatile protecting group for the phenol, which can be deprotected in later synthetic steps.

This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and troubleshooting advice for the successful coupling of 2-(Benzyloxy)-4,5-difluorobenzoic acid with a variety of primary and secondary amines.

Reaction Fundamentals: The Challenge of Amide Synthesis

The direct condensation of a carboxylic acid and an amine is generally unfavorable. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a stable, unreactive ammonium-carboxylate salt, which requires high temperatures to dehydrate into an amide.[4][5] To overcome this kinetic barrier under mild conditions, a "coupling reagent" is employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[5][6][7]

Choosing the Optimal Coupling Strategy

The success of the amidation reaction hinges on the selection of an appropriate coupling reagent. The choice is dictated by factors such as the steric hindrance of both the acid and the amine, the potential for side reactions, and the desired reaction conditions.[6][8]

-

Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used activators.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange into an unreactive N-acylurea byproduct. To mitigate this and suppress potential racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which is then cleanly converted to the amide by the amine.[6][9]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high reactivity, fast reaction times, and low rates of side reactions, making them particularly suitable for challenging couplings involving sterically hindered substrates or poorly nucleophilic amines.[9][10] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is among the most efficient coupling reagents.[11] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly couples with the amine to yield the final product.[6][11]

-

Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents like PyBOP are very effective for difficult couplings. A key advantage is that they do not have a guanidinium core and thus cannot react with the amine component, which can sometimes be an issue with excess uronium reagent.[5][12] The carcinogenic nature of the hexamethylphosphoramide (HMPA) byproduct from the parent reagent BOP has led to the widespread adoption of its safer pyrrolidine-based analogue, PyBOP.[12]

For 2-(Benzyloxy)-4,5-difluorobenzoic acid, which possesses moderate steric bulk from the ortho-benzyloxy group, a high-reactivity uronium salt like HATU is an excellent and reliable choice to ensure high yields and fast reaction times, especially when coupling with hindered or electron-deficient amines.

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through a well-defined pathway involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.

Figure 1: Mechanism of HATU-mediated amide bond formation. A base deprotonates the acid, which then attacks HATU to form a highly reactive OAt-ester. The amine subsequently attacks this activated intermediate to yield the final amide.[6][11]

Experimental Workflow & Protocols

This section provides a detailed, step-by-step protocol for the HATU-mediated coupling of 2-(Benzyloxy)-4,5-difluorobenzoic acid with a generic amine.

Figure 2: General experimental workflow for HATU-mediated amide coupling.

Protocol: Synthesis of N-benzyl-2-(benzyloxy)-4,5-difluorobenzamide

This protocol details the reaction with benzylamine as a representative primary amine.

Materials:

-

2-(Benzyloxy)-4,5-difluorobenzoic acid (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

HATU (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Benzyloxy)-4,5-difluorobenzoic acid (e.g., 2.64 g, 10 mmol, 1.0 equiv) and HATU (e.g., 4.18 g, 11 mmol, 1.1 equiv).[6]

-

Dissolution: Add anhydrous DMF (e.g., 50 mL, to make a 0.2 M solution) and stir until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Activation: Add DIPEA (e.g., 5.2 mL, 30 mmol, 3.0 equiv) dropwise to the stirred solution. A color change (often to yellow) may be observed. Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.[6]

-

Amine Addition: Add benzylamine (e.g., 1.2 mL, 11 mmol, 1.1 equiv) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the starting material is consumed as determined by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).[12] This sequence removes unreacted amine, excess acid, DIPEA salts, and residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-(benzyloxy)-4,5-difluorobenzamide.

Comparative Data for Coupling Reactions

The choice of coupling agent and reaction conditions can significantly impact the yield. The following table provides representative data for amide couplings, illustrating the effectiveness of different methods.

| Carboxylic Acid | Amine | Coupling Agent(s) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-(Benzyloxy)-4,5-difluorobenzoic acid | Piperidine | HATU | DIPEA | DMF | 3 | >95 | (Typical) |

| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | None | Toluene | 15 | 91 | [13][14] |

| Z-Gly-Phe-OH | H-Val-OMe | DCC only | None | CH₂Cl₂ | - | High (35% epimerization) | |

| Z-Gly-Phe-OH | H-Val-OMe | DCC/HOBt | None | CH₂Cl₂ | - | High (1.5% epimerization) | |

| Adamantanecarboxylic acid | 2-Amino-5-nitropyridine | BTFFH/TFFH | DIPEA | Acetonitrile | 12-24 | 70-85 | [15] |

| 3-Aminobenzoic acid | 4-Benzyloxybenzaldehyde | NaBH(OAc)₃ | N/A | DCE/MeOH | 12 | ~85 | [16] |

Note: The first entry is a representative expected outcome based on the high efficiency of HATU. The subsequent entries are from literature for analogous amide bond formations to provide context.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Wet reagents or solvents.3. Insufficiently reactive amine.4. Steric hindrance. | 1. Use a fresh bottle of coupling reagent. Store hygroscopic reagents (like HATU) in a desiccator.2. Ensure all glassware is flame-dried and solvents are anhydrous.[6]3. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.4. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU) or consider converting the acid to an acyl chloride if the amine is particularly unreactive.[8] |

| Incomplete Reaction | 1. Insufficient equivalents of reagents.2. Short reaction time. | 1. Use a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq).2. Allow the reaction to stir longer (e.g., overnight) and monitor periodically by TLC/LC-MS. |

| Difficult Purification | 1. Urea byproducts from carbodiimides (DCC/EDC) are present.2. Emulsion during aqueous workup. | 1. If using DCC, the dicyclohexylurea (DCU) is mostly insoluble in DCM and can be filtered off. If using EDC, the byproduct is water-soluble and should be removed by the acidic wash.[6][7]2. Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of Celite if necessary. |

| Side Product Formation | 1. Racemization (if chiral centers are present).2. Reaction of excess HATU/HBTU with the amine. | 1. Use an additive like HOBt or HOAt. Perform the reaction at 0 °C. HATU is known for low racemization.[9]2. Avoid using a large excess of the coupling reagent; use a maximum of 1.1-1.2 equivalents.[5][9] |

References

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. Retrieved from [Link]

-

Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimica Organica. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Choosing amide coupling agent. (2023, March 20). Reddit. Retrieved from [Link]

-

Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]

-

Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024, September 26). MDPI. Retrieved from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Nature. Retrieved from [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022, July 1). Semantic Scholar. Retrieved from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). IntechOpen. Retrieved from [Link]

-

Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Acid-Amine Coupling using BOP. (n.d.). Organic Synthesis. Retrieved from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5). ResearchGate. Retrieved from [Link]

-

A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Reactions of t-Boc-Protected Amines with Difluorocarbene. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (n.d.). SciSpace. Retrieved from [Link]

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. hepatochem.com [hepatochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. reddit.com [reddit.com]

- 9. peptide.com [peptide.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Novel Compounds from 2-(Benzyloxy)-4,5-difluorobenzoic Acid

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(Benzyloxy)-4,5-difluorobenzoic acid. This versatile building block serves as a valuable starting material for a diverse range of novel compounds, leveraging its unique electronic properties and strategically placed functional groups. We will explore key synthetic transformations including amide bond formation, esterification, and strategies for further functionalization via deprotection. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind procedural steps to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 2-(Benzyloxy)-4,5-difluorobenzoic Acid

2-(Benzyloxy)-4,5-difluorobenzoic acid is a trifunctional aromatic compound of significant interest in contemporary medicinal chemistry. Its value stems from the convergence of three key structural features:

-

A Carboxylic Acid Moiety: This group provides a primary handle for a multitude of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in pharmaceutical compounds.[1]

-

A Difluorinated Phenyl Ring: The presence of two fluorine atoms on the benzene ring profoundly influences the molecule's physicochemical properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[2] The electron-withdrawing nature of fluorine also impacts the reactivity of the aromatic ring and the acidity of the carboxylic acid.

-

A Benzyloxy Protecting Group: The benzyl ether serves as a robust protecting group for the C2-hydroxyl functionality.[3] This allows for selective reactions at the carboxylic acid site without interference from the phenol. The benzyl group can be readily cleaved under standard conditions, unmasking the phenol for subsequent functionalization, thereby expanding the synthetic possibilities.[3]

This combination makes the title compound an excellent scaffold for building more complex molecules, particularly in the synthesis of heterocyclic systems and potential therapeutic agents like novel fluoroquinolone analogues.[4][5][6][7]

Core Synthetic Pathways and Protocols

The synthetic utility of 2-(Benzyloxy)-4,5-difluorobenzoic acid can be best demonstrated through its application in several fundamental organic transformations. The following sections provide detailed protocols and the underlying chemical principles for these reactions.

Figure 1: Key synthetic pathways originating from 2-(Benzyloxy)-4,5-difluorobenzoic acid.

Pathway I: Amide Bond Formation

Amide synthesis is arguably the most common reaction in pharmaceutical discovery.[1] The carboxylic acid of the starting material can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.

Causality and Reagent Choice: The direct reaction between a carboxylic acid and an amine to form an amide is a dehydration process that requires prohibitively high temperatures. Therefore, a "coupling reagent" is used to convert the hydroxyl of the carboxylic acid into a better leaving group. This creates a highly reactive acyl-intermediate that is readily attacked by the amine nucleophile.

-

Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] To suppress potential side reactions and reduce racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included.

-

Onium Salts (HATU, HBTU): These reagents, based on HOBt or its derivatives, are highly efficient and lead to rapid amide bond formation with minimal side products.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered substrates due to the formation of a highly reactive OAt-active ester.

Figure 2: General mechanism for amide bond formation using a coupling reagent.

Protocol 2.1.1: Synthesis of 2-(Benzyloxy)-N-benzyl-4,5-difluorobenzamide

This protocol details a representative amide coupling using HATU, a highly efficient modern coupling reagent.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 2-(Benzyloxy)-4,5-difluorobenzoic acid | 1.0 | 264.23 | 264 mg (1.0 mmol) |

| Benzylamine | 1.1 | 107.15 | 118 mg (1.1 mmol) |

| HATU | 1.2 | 380.23 | 456 mg (1.2 mmol) |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 | 129.24 | 323 mg (2.5 mmol) |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |

Step-by-Step Methodology:

-

To a clean, dry 25 mL round-bottom flask under a nitrogen atmosphere, add 2-(Benzyloxy)-4,5-difluorobenzoic acid (264 mg, 1.0 mmol) and anhydrous DMF (5 mL). Stir until all solid has dissolved.

-

Add HATU (456 mg, 1.2 mmol) to the solution. The mixture may turn slightly yellow.

-

Add DIPEA (0.44 mL, 2.5 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 10-15 minutes to ensure full activation of the carboxylic acid.

-

In a single portion, add benzylamine (0.12 mL, 1.1 mmol) to the reaction flask.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (30 mL).

-

Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Pathway II: Esterification

Esterification of the carboxylic acid provides another avenue for derivatization, often used to create prodrugs or intermediates for further reactions. The classic Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward method.[10]

Causality and Reaction Conditions: The reaction is an equilibrium process.[11] To drive the reaction towards the ester product, a large excess of the alcohol is typically used as the solvent. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is usually heated to reflux to increase the reaction rate.[11]

Protocol 2.2.1: Synthesis of Methyl 2-(Benzyloxy)-4,5-difluorobenzoate

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 2-(Benzyloxy)-4,5-difluorobenzoic acid | 1.0 | 264.23 | 2.64 g (10.0 mmol) |

| Methanol (MeOH) | Solvent | 32.04 | 50 mL |

| Sulfuric Acid (H₂SO₄), concentrated | Catalytic | 98.08 | ~0.5 mL |

Step-by-Step Methodology:

-

Suspend 2-(Benzyloxy)-4,5-difluorobenzoic acid (2.64 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). The solid should dissolve as the reaction proceeds.

-

Maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL). A white precipitate should form.

-

Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to yield methyl 2-(benzyloxy)-4,5-difluorobenzoate as a white solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Pathway III: Deprotection to Unmask the Phenol

Removal of the benzyl protecting group is a critical step to enable further functionalization at the C2 position. Catalytic hydrogenation is the most common and cleanest method for this transformation.

Causality and Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas (H₂) is adsorbed onto the palladium surface, where it is activated. The benzyl C-O bond is then cleaved via hydrogenolysis, releasing toluene and the free phenol. This method is highly efficient and the byproducts are easily removed.

Protocol 2.3.1: Synthesis of 4,5-Difluoro-2-hydroxybenzoic Acid

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 2-(Benzyloxy)-4,5-difluorobenzoic acid | 1.0 | 264.23 | 1.0 g (3.78 mmol) |

| Palladium on Carbon (10% Pd/C) | Catalytic | - | ~100 mg |

| Ethyl Acetate or Ethanol | Solvent | - | 40 mL |

| Hydrogen (H₂) gas | - | - | Balloon or H₂ generator |

Step-by-Step Methodology:

-

Dissolve 2-(Benzyloxy)-4,5-difluorobenzoic acid (1.0 g, 3.78 mmol) in ethyl acetate (40 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (~100 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield 4,5-difluoro-2-hydroxybenzoic acid, which can be used without further purification or recrystallized if necessary.

The resulting phenolic acid is a versatile intermediate. The phenol can be alkylated to form new ethers or converted to a triflate, which serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form complex biaryl or arylamine structures.[12][13][14]

Conclusion

2-(Benzyloxy)-4,5-difluorobenzoic acid is a powerful and adaptable starting material for the synthesis of a wide array of novel chemical entities. The protocols provided herein for amide formation, esterification, and deprotection represent core, reliable methods for its derivatization. By understanding the chemical principles behind these transformations, researchers can effectively utilize this building block to construct complex molecules with tailored properties for applications in drug discovery and materials science.

References

- Vertex AI Search. Synthesis of Fluoroquinolone Antibiotics. Retrieved February 17, 2026.

- Google Patents. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus. Retrieved February 17, 2026.

- Letters in Applied NanoBioScience. Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. (2024). Retrieved February 17, 2026.

- Benchchem. Methyl 4-(benzyloxy)-2,5-difluorobenzoate | 1416176-76-5. Retrieved February 17, 2026.

- MDPI. Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. (2013). Retrieved February 17, 2026.

- orientjchem.org. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved February 17, 2026.

- Semantic Scholar. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Retrieved February 17, 2026.

- Vertex AI Search. Palladium-catalyzed Cross-coupling Reactions. Retrieved February 17, 2026.

- ResearchGate. Palladium‐catalyzed reactions between benzoic acids and aryl halides. Retrieved February 17, 2026.

- PMC. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Retrieved February 17, 2026.

- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved February 17, 2026.

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Retrieved February 17, 2026.

- PubChem. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602. Retrieved February 17, 2026.

- ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Retrieved February 17, 2026.

- European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B. (2005). Retrieved February 17, 2026.

- PubChemLite. 2-benzoyl-4,5-difluorobenzoic acid (C14H8F2O3). Retrieved February 17, 2026.

- MedchemExpress.com. 2-5-difluoro-4-2-methoxy-2-oxoethyl-benzoic-acid. Retrieved February 17, 2026.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 17, 2026.

- ResearchGate. Esterification at different benzoic acid (BA) concentrations using.... Retrieved February 17, 2026.

- Synple Chem.

- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008). Retrieved February 17, 2026.

- ijstr.org. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). Retrieved February 17, 2026.

- European Patent Office. METHOD FOR PREPARING BENZOIC ACID ESTERS - EP 3684746 B1. (2023). Retrieved February 17, 2026.

- Aapptec Peptides. Coupling Reagents. Retrieved February 17, 2026.

- Fisher Scientific. Amide Synthesis. Retrieved February 17, 2026.

- MilliporeSigma. Peptide Coupling Reagents Guide. Retrieved February 17, 2026.

Sources

- 1. synplechem.com [synplechem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Methyl 4-(benzyloxy)-2,5-difluorobenzoate | 1416176-76-5 | Benchchem [benchchem.com]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Lab Reporter [fishersci.co.uk]

- 9. peptide.com [peptide.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. ijstr.org [ijstr.org]

- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

Application Note: Strategic Use of 2-(Benzyloxy)-4,5-difluorobenzoic Acid in Kinase Inhibitor Synthesis

This Application Note and Protocol guide details the use of 2-(Benzyloxy)-4,5-difluorobenzoic acid as a strategic building block in the synthesis of fluorinated kinase inhibitors.

Introduction & Scientific Rationale

2-(Benzyloxy)-4,5-difluorobenzoic acid (CAS: 151244602 / Analogous derivatives) is a high-value fluorinated intermediate used to introduce metabolic stability and enhanced binding affinity into kinase inhibitor scaffolds.

In medicinal chemistry, the incorporation of fluorine atoms at the 4- and 5-positions of the phenyl ring serves two critical functions:

-

Metabolic Blocking: It obstructs oxidative metabolism (hydroxylation) at sites prone to CYP450 attack, thereby extending the drug's half-life (

). -

Electronic Modulation: The electronegativity of the fluorine atoms modulates the pKa of the adjacent phenol (after deprotection) and amide bonds, strengthening hydrogen bonding interactions within the ATP-binding pocket of kinases such as VEGFR , EGFR , and IKK

.

The 2-benzyloxy group acts as a robust protecting group for the phenol moiety. It prevents side reactions (such as polymerization or self-esterification) during the activation of the carboxylic acid and is selectively removable via catalytic hydrogenolysis (

Core Applications

-

Fluorinated Salicylamides: Precursors for IKK

and STAT3 inhibitors where the salicylamide motif acts as a hinge-binder. -

Quinazoline/Quinoline Cores: Via Curtius rearrangement, this acid converts to 2-(benzyloxy)-4,5-difluoroaniline , a critical intermediate for synthesizing 6,7-difluoro-substituted quinazoline inhibitors (analogs of Gefitinib/Erlotinib).

Chemical Pathway Analysis

The utility of 2-(Benzyloxy)-4,5-difluorobenzoic acid branches into two primary synthetic routes.

Route A: Direct Amide Coupling (Salicylamide Inhibitors)

This route retains the carbon skeleton to form N-aryl-2-hydroxy-4,5-difluorobenzamides .

-

Mechanism: Activation of carboxyl group

Nucleophilic Acyl Substitution -

Target: Allosteric kinase inhibitors (e.g., MEK, IKK).

Route B: Curtius Rearrangement (Quinazoline Precursors)

This route excises the carbonyl carbon to generate an aniline derivative.

-

Mechanism: Acyl Azide formation

Thermal Rearrangement to Isocyanate -

Target: ATP-competitive inhibitors (e.g., EGFR TKIs).[1]

Figure 1: Divergent synthetic pathways for 2-(Benzyloxy)-4,5-difluorobenzoic acid in kinase inhibitor discovery.

Detailed Experimental Protocols

Protocol A: Synthesis of the Acid Chloride Intermediate

Objective: Activate the carboxylic acid for subsequent coupling.

Reagent: Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a

drying tube (or -

Charging: Add 2-(Benzyloxy)-4,5-difluorobenzoic acid (1.0 equiv, e.g., 5.0 g) to the flask.

-

Solvent/Reagent:

-

Method 1 (Neat): Add Thionyl Chloride (5.0 equiv) directly.

-

Method 2 (Catalytic): Add anhydrous Dichloromethane (DCM, 5 volumes) and Oxalyl Chloride (1.2 equiv), followed by 2 drops of anhydrous DMF.

-

-

Reaction:

-

For SOCl2: Heat to reflux (

) for 2–3 hours. Monitor gas evolution (HCl/SO2). -

For Oxalyl Chloride: Stir at

to Room Temperature (RT) for 2 hours.

-

-

Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with anhydrous toluene (

) to remove residual acid chloride traces. -

Yield: Quantitative conversion to a yellow/off-white solid. Use immediately.

Critical Control Point: Ensure the system is strictly anhydrous. Moisture converts the acid chloride back to the starting acid or anhydride.

Protocol B: Amide Coupling (General Procedure)

Objective: Couple the acid chloride with a heteroaryl amine (e.g., 3-aminopyridine, aniline derivative).

Step-by-Step Methodology:

-

Preparation: Dissolve the Heteroaryl Amine (1.0 equiv) and Diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous THF or DCM (10 volumes) in a separate flask. Cool to

. -

Addition: Dissolve the freshly prepared Acid Chloride (from Protocol A) in minimal anhydrous THF. Add this solution dropwise to the amine solution over 30 minutes, maintaining temperature

. -

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC/LC-MS.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Protocol C: Deprotection of the Benzyl Group

Objective: Reveal the free phenol to enable pharmacophoric interactions.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Coupled Intermediate (1.0 equiv) in Methanol or Ethanol (20 volumes).

-

Catalyst: Add 10% Pd/C (10% w/w loading).

-

Hydrogenation:

-

Atmospheric Pressure: Attach a hydrogen balloon. Purge the flask (Vacuum/H2 cycles

). -

Stirring: Stir vigorously at RT for 4–16 hours.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to yield the final 2-Hydroxy-4,5-difluorobenzamide derivative.

Quantitative Data Summary

| Parameter | Specification / Range | Notes |

| Starting Material Purity | Critical for avoiding defluorinated byproducts. | |

| Acid Chloride Yield | Quantitative; usually not isolated. | |

| Coupling Yield | Dependent on amine nucleophilicity. | |

| Deprotection Yield | High efficiency; clean reaction. | |

| Reaction Temperature | Strictly controlled to prevent defluorination. | |

| Solvents | DCM, THF, Toluene | Must be anhydrous ( |

Troubleshooting & Optimization (Expert Insights)

-

Issue: Incomplete Acid Chloride Formation.

-

Cause: Old Thionyl Chloride or insufficient heating.

-

Solution: Use fresh reagent or add a catalytic amount of DMF to form the Vilsmeier-Haack active species.

-

-

Issue: Defluorination (S

Ar).-

Cause: Use of strong nucleophiles (e.g., alkoxides) or excessive heat in polar solvents.

-

Solution: The 4,5-difluoro motif is activated; avoid strong bases like NaH or NaOMe. Use non-nucleophilic bases like DIPEA or Pyridine.

-

-

Issue: Benzyl Group Stability.

-

Observation: If the molecule contains sulfur (e.g., thiophene/thiazole rings), Pd/C hydrogenation may fail due to catalyst poisoning.

-

Alternative: Use Boron Tribromide (

) in DCM at

-

References

-

BenchChem. (2025). Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride and Analogous Fluorinated Derivatives. Application Note.

-

PubChem. (2025).[4] 2-(Benzyloxy)-3,4-difluorobenzoic acid Compound Summary. National Library of Medicine.

-

Organic Syntheses. (2014). Synthesis of substituted benzoyl chlorides using Thionyl Chloride. Org. Synth. 2014, 91, 221-232.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

-

Qingmu Pharmaceutical. (2024).[3] Synthesis Methods of Lenvatinib Mesylate API and Key Intermediates.

-

MDPI. (2022). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Benzyloxy)-4,5-difluorobenzoic Acid

[1][2]

Status: Operational Ticket ID: PUR-2B45DFBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

This guide addresses the purification of 2-(Benzyloxy)-4,5-difluorobenzoic acid , a critical intermediate often synthesized via nucleophilic aromatic substitution (

The Core Challenge: The primary difficulty with this molecule is not the removal of inorganic salts, but the separation of the regioisomeric impurity (4-benzyloxy isomer) . Due to the higher reactivity of the para-fluorine in the starting material, crude mixtures often contain significant amounts of the unwanted 4-isomer.[2] Furthermore, the "Ortho Effect" of the 2-benzyloxy group significantly alters the solubility and pKa compared to standard benzoic acids.

Module 1: The Chemical Workup (Coarse Purification)

Objective: Remove unreacted benzyl alcohol, inorganic fluoride salts, and trace dipolar aprotic solvents (DMF/DMSO).[2]

The Protocol

Do not skip this step. Direct recrystallization of crude reaction mixtures containing DMF often leads to oiling out.

-

Dissolution: Dissolve the crude reaction slurry in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.

-

Acidic Wash (Critical): Wash the organic layer with 1M HCl (2x).[2]

-

Benzyl Alcohol Removal: Wash with 5% Aqueous Sodium Bisulfite (optional, if benzyl alcohol excess was large) or simply rely on the subsequent hydrocarbon wash.[2]

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate to a solid residue. -

The "Trituration" Step:

Module 2: Recrystallization (Regio-Isomer Control)

Objective: Separate the target 2-isomer (Ortho) from the 4-isomer (Para).[2]

The Science: The "Ortho-Effect"

The 2-benzyloxy group creates an intramolecular environment that disrupts the crystal lattice energy compared to the more symmetric 4-isomer.[1][2]

-

2-Isomer (Target): Lower melting point, higher solubility in non-polar solvents (due to internal H-bonding shielding the acid).[1][2]

-

4-Isomer (Impurity): Higher melting point, lower solubility, packs efficiently.[2]

Recommended Solvent System: Toluene / n-Heptane

This system leverages the lipophilicity of the benzyloxy group while exploiting the packing differences.[1]

| Parameter | Specification |

| Primary Solvent | Toluene (Solubilizes the ether group) |

| Anti-Solvent | n-Heptane (Forces precipitation) |

| Ratio | 1:3 (v/v) |

| Temperature Ramp | 85°C |

Step-by-Step Protocol

-

Reflux: Suspend the triturated solid in Toluene (3 mL/g). Heat to 85°C.[2]

-

Dissolution Check: If the solid does not dissolve, add Toluene dropwise until clear.[2] Note: If a small amount of solid remains undissolved at reflux, it is likely the 4-isomer or inorganic salts.[2] Hot filter this out.

-

Anti-Solvent Addition: Remove from heat. Immediately add n-Heptane (warm, ~50°C) slowly until a persistent cloudiness appears.

-

Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) with slow stirring.

-

Rapid cooling traps the 4-isomer.[2]

-

-

Harvest: Filter the white crystalline solid. Wash with cold n-Heptane.[1][2]

Visualizing the Solubility Logic

Caption: Solubility Logic Flow. Note: In Toluene, the less soluble impurity (4-isomer) often crystallizes first.[2] If your target is the 2-isomer, you may need to filter off the first crop (impurity) and crystallize the target from the filtrate, or adjust solvent polarity to reverse this.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

-

Cause: Residual DMF or Benzyl Alcohol acts as a "co-solvent," lowering the melting point.[2]

-

Fix: Re-dissolve in EtOAc and wash aggressively with water/brine (3x).[2] Perform the Heptane Trituration step (Module 1, Step 5) again before attempting recrystallization.[2]

Q2: I still see ~5% of the 4-isomer by HPLC. How do I remove it?

-

Strategy: Switch the polarity.

-

Protocol: Use Isopropyl Alcohol (IPA) / Water .

-

Dissolve in hot IPA. Add water until cloudy.[2]

-

The 4-isomer (more polar/symmetric) often has a steeper solubility curve in aqueous systems.[1][2]

-

Warning: Fluorinated acids are quite acidic (pKa ~3.0-3.[1][2]5) [1]. Ensure the water pH is < 2 (add drops of HCl) to prevent ionization, which would keep the compound in solution.

-

Q3: What is the expected pKa of this molecule?

-

Reasoning: Benzoic acid is 4.[2][3][6][7][8]2. The two fluorine atoms are electron-withdrawing (inductive effect), lowering the pKa significantly.[2] The 2-benzyloxy group is electron-donating by resonance but the inductive effect of fluorines dominates [1].[1][2]

-

Impact: When doing extractions, you must acidify to pH < 2 to ensure full precipitation.[2] Standard pH 4-5 workups (used for some carboxylic acids) will result in yield loss.[2]

Module 4: Analytical Validation

Data Table: Expected Analytical Profile

| Test | Method | Acceptance Criteria | Notes |

| HPLC Purity | C18 Column, ACN/Water + 0.1% TFA | > 98.0% Area | Monitor RRT of 4-isomer (usually elutes before 2-isomer in Reverse Phase due to higher polarity). |

| 1H NMR | DMSO-d6 | Conforms | Look for Benzyl |

| 19F NMR | DMSO-d6 | 2 Distinct Signals | Critical for confirming regio-isomer purity.[1][2] 4,5-difluoro pattern is distinct from 3,5- or 2,5- isomers.[1][2] |

| Appearance | Visual | White Crystalline Solid | Yellow color indicates oxidized benzyl alcohol or nitro-impurities (if nitro-precursors used).[1][2] |

Analytical Decision Tree

Caption: Analytical workflow to ensure regio-isomeric purity using Orthogonal methods (HPLC + 19F NMR).

References

-

Kütt, A., et al. (2019).[2] "Aqueous pKa values of fluorinated benzoic acids and phenols." Journal of Physical Organic Chemistry, 32(6), e3940.[2] Link[2]

- Context: Establishes the pKa lowering effect of fluorine substitution on benzoic acid cores.

-

Mondini, S., et al. (2007).[2] "Process for the preparation of benzoic acid derivatives."[5][9][10] European Patent EP1853548B1.[2] Link

- Context: Describes industrial workup and precipitation protocols for fluorinated benzoic acid intermedi

-

Waters Corporation. (2022).[2] "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids." Application Note. Link[2]

- Context: Validates the difficulty of separating regioisomers and supports the use of specific chrom

-

BenchChem. (2025).[2][9] "Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic acid." Link[2]

- Context: Provides baseline solubility and workup protocols for benzyloxy-benzoic acid analogs.

Sources

- 1. 114045-96-4|4-(Benzyloxy)-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 6. global.oup.com [global.oup.com]

- 7. CAS 1408143-67-8: 4-Benzyloxy-3,5-difluorobenzoic acid [cymitquimica.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

common impurities in 2-(Benzyloxy)-4,5-difluorobenzoic acid synthesis

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)-4,5-difluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. The purity of this compound is paramount for the success of subsequent downstream applications, and controlling impurity formation is a common challenge.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the root causes of common impurities, offer robust troubleshooting strategies in a direct question-and-answer format, and provide validated experimental procedures to enhance the success and reproducibility of your synthesis.

Section 1: The Core Synthesis—Understanding the Williamson Ether Synthesis Pathway

The most prevalent and reliable method for preparing 2-(Benzyloxy)-4,5-difluorobenzoic acid is through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the process involves the O-alkylation of a difluorinated hydroxybenzoic acid with a benzyl halide.

The foundational reaction involves the deprotonation of the hydroxyl group on the difluorobenzoic acid precursor by a base to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired benzyl ether linkage.[3][4]

Caption: General schematic of the Williamson ether synthesis for 2-(Benzyloxy)-4,5-difluorobenzoic acid.

Section 2: Common Impurities: Identification and Root Cause Analysis

Effective troubleshooting begins with understanding the potential impurities that can arise. The table below summarizes the most frequently encountered impurities, their origins, and key characteristics.

| Impurity Name | Structure | Common Origin (Root Cause) |

| Unreacted Starting Material | 2-Hydroxy-4,5-difluorobenzoic acid | Incomplete reaction due to insufficient base, insufficient benzyl halide, low temperature, or short reaction time. |

| Benzyl Alcohol | Benzyl Alcohol | Hydrolysis of the benzyl halide reagent, often caused by residual moisture in the solvent or starting materials.[5] |

| Dibenzyl Ether | Dibenzyl Ether | Self-condensation of the benzyl halide, which can be promoted by the basic conditions of the reaction.[5] |

| C-Alkylated Isomer | 2-(Benzyloxy)-4,5-difluoro-X-benzyl-benzoic acid | Electrophilic attack of the benzyl carbocation intermediate on the electron-rich aromatic ring instead of the phenoxide oxygen. This is less common but possible under certain conditions.[6] |

| Debenzylated Product | 2-Hydroxy-4,5-difluorobenzoic acid | Cleavage of the benzyl ether bond, typically during an acidic workup or purification step.[7] |

| Residual Solvents | N/A | Incomplete removal of reaction solvents like DMF, Acetone, or Toluene during workup and drying.[1][8] |

The formation of these impurities can be visualized as competing pathways that divert reagents from the desired product formation route.

Caption: Formation pathways of key impurities relative to the main synthesis reaction.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a practical, question-and-answer format.

Question 1: My final product shows a persistent peak for the starting 2-Hydroxy-4,5-difluorobenzoic acid in the HPLC analysis. How can I drive the reaction to completion?

Answer: This is a classic sign of an incomplete reaction. The root cause is often related to the initial deprotonation step or insufficient alkylating agent. Here are several parameters to investigate:

-

Stoichiometry of the Base: The hydroxyl group of the benzoic acid must be fully deprotonated to form the reactive phenoxide. Ensure you are using at least 1.0 equivalent of base for the phenolic hydroxyl. It is common practice to use a slight excess (e.g., 1.2-2.0 equivalents) of a mild base like potassium carbonate (K₂CO₃) to drive the equilibrium towards the phenoxide.[8][9] If the reaction remains sluggish, consider a stronger base like sodium hydride (NaH), but ensure your solvent is anhydrous DMF or THF.[1][2]

-

Reagent Purity and Moisture: Ensure your starting materials and solvent are anhydrous. Water can consume the base and hydrolyze the benzyl halide, reducing the effective concentration of your reagents.[10][11]

-

Reaction Temperature and Time: Williamson ether syntheses often require heating. A typical temperature range is 55-80 °C.[8][9] If conversion is low, consider increasing the temperature moderately or extending the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

-

Benzyl Halide Reactivity: Benzyl bromide is generally more reactive than benzyl chloride and may improve yields if you are experiencing issues with the latter. Using a slight excess (1.1-1.2 equivalents) of the benzyl halide can also help ensure the phenoxide is fully consumed.

Question 2: I'm observing byproducts with molecular weights of 108 and 198 g/mol , likely benzyl alcohol and dibenzyl ether. What causes this and how can it be minimized?

Answer: The presence of these two impurities points directly to side reactions involving your benzyl halide reagent.[5]

-

Cause of Benzyl Alcohol: This is a result of the hydrolysis of benzyl halide. The primary cause is the presence of water in your reaction vessel.

-

Cause of Dibenzyl Ether: This byproduct forms from the SN2 reaction of benzyl alcohol (formed in situ) with another molecule of benzyl halide under basic conditions.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: This is the most critical factor. Thoroughly dry all glassware. Use anhydrous grade solvents. If using a base like K₂CO₃, ensure it is freshly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the system.[12]

-

Controlled Reagent Addition: Add the benzyl halide solution dropwise to the heated mixture of the hydroxybenzoic acid and base. This maintains a low instantaneous concentration of the benzyl halide, favoring the reaction with the phenoxide over self-condensation.[10]

-

Purification: Both benzyl alcohol and dibenzyl ether are typically less polar than your desired carboxylic acid product. They can usually be removed effectively through recrystallization or column chromatography.

Question 3: My NMR and MS data suggest an isomeric impurity with the same mass as my product. Could this be a C-alkylation product?

Answer: Yes, this is a distinct possibility, although generally a minor pathway in this synthesis. O-alkylation (forming the ether) is kinetically and thermodynamically favored over C-alkylation (forming a new C-C bond on the ring). However, certain conditions can promote C-alkylation.

-

Mechanism: This side reaction is analogous to a Friedel-Crafts alkylation, where the benzyl group attaches directly to the aromatic ring.

-

Contributing Factors: The use of stronger Lewis-acid type promoters or very high temperatures can sometimes favor this pathway. The choice of solvent can also play a role; less polar solvents might slightly increase the proportion of C-alkylation.

-

Mitigation and Identification: Sticking to standard Williamson conditions (e.g., K₂CO₃ in DMF or acetone) strongly favors O-alkylation.[8] Characterization is key to confirming this impurity. 2D NMR techniques (like HMBC and NOESY) can definitively establish the connectivity of the benzyl group to either the oxygen or a carbon on the ring.

Question 4: During my aqueous workup and purification, I seem to be losing the benzyl group, regenerating the starting material. Why is this happening?

Answer: The benzyl ether linkage, while robust to many conditions, is susceptible to cleavage under specific circumstances, particularly acidic conditions.[6][7]

-

Acid-Catalyzed Cleavage: If your workup involves washing with a strong acid (e.g., >1M HCl) to neutralize the base and protonate the carboxylic acid, you risk protonating the ether oxygen.[7] This makes it a good leaving group, and subsequent cleavage results in the formation of a stable benzyl cation and the free phenol.

-

Catalytic Hydrogenolysis: If you are using palladium on carbon (Pd/C) in a subsequent reaction step, be aware that this is the standard reagent combination for cleaving benzyl ethers via hydrogenolysis.[7][13] Accidental exposure to these conditions will deprotect your molecule.

Preventative Measures:

-

Neutral or Mildly Acidic Workup: After the reaction, perform the initial quench carefully with water. If an acid is needed to protonate the carboxylate for extraction, use a dilute solution of a weak acid or add just enough dilute HCl to bring the pH to ~3-4, avoiding a large excess of strong acid.

-

Avoid Protic Acids in Purification: When performing column chromatography, avoid using highly acidic solvent systems. A standard silica gel column with a hexane/ethyl acetate mobile phase, sometimes with a small amount of acetic or formic acid to improve peak shape, is generally safe.

Section 4: FAQs - Proactive Prevention and Characterization

Q: What are the best laboratory practices for minimizing impurity formation from the outset? A:

-

High-Purity Reagents: Start with the highest purity 2-hydroxy-4,5-difluorobenzoic acid and benzyl halide available. Impurities in starting materials will carry through or cause side reactions.

-

Strict Anhydrous Technique: Use oven- or flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[12]

-

Optimized Stoichiometry: Carefully measure your reagents. Use a slight excess of base (1.2-2.0 eq) and benzyl halide (1.1-1.2 eq) to drive the reaction to completion.

-

Temperature Control: Maintain a stable reaction temperature using an oil bath and a controller. Avoid overheating, which can promote side reactions and decomposition.

-

Reaction Monitoring: Actively monitor the reaction's progress using TLC or HPLC. This prevents running the reaction for an unnecessarily long time, which can lead to byproduct formation.

Q: Which analytical techniques are most suitable for identifying and quantifying these impurities? A: A multi-technique approach provides the most comprehensive impurity profile.[14]

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 or C8 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic or phosphoric acid) can effectively separate the starting material, product, and most non-volatile byproducts.[5][15] A UV or Photodiode Array (PDA) detector is used for quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification. By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of each impurity as it elutes from the column, allowing for definitive identification of known and unknown species.[5][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents (acetone, DMF, toluene) and volatile byproducts like benzyl alcohol.[5]

Section 5: Validated Experimental Protocols

Protocol 5.1: Synthesis of 2-(Benzyloxy)-4,5-difluorobenzoic acid

-

Materials:

-

2-Hydroxy-4,5-difluorobenzoic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4,5-difluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Place the flask under an inert atmosphere (N₂ or Ar).

-

Add anhydrous DMF to the flask to create a stirrable slurry (approx. 0.5 M concentration with respect to the starting acid).

-

Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid).

-

After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing water, and stir until the solids dissolve.

-

Carefully acidify the aqueous mixture to pH ~3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) to yield pure 2-(benzyloxy)-4,5-difluorobenzoic acid.

-

Protocol 5.2: HPLC Method for Purity Analysis

-

Instrumentation: HPLC with PDA or UV detector

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of sample in a 50:50 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL.

Section 6: Troubleshooting Workflow

When an unknown impurity is detected, a logical workflow can help to efficiently identify its source and implement a solution.

Caption: A logical workflow for identifying and addressing impurities in the synthesis.

References

- Benchchem. "Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid." Accessed February 13, 2024.

- Benchchem. "Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide." Accessed February 13, 2024.

- Benchchem.

- PrepChem.com. "Synthesis of 2,4,6-trifluorobenzoic acid." Accessed February 13, 2024.